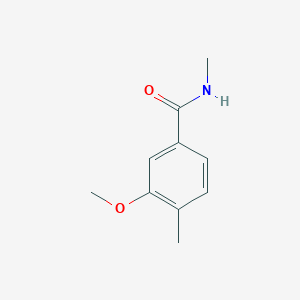
(2,6-Difluoro-3-iodophenyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Difluoro-3-iodophenyl)trimethylsilane is a chemical compound with the molecular formula C9H11F2ISi and a molecular weight of 312.17 g/mol . This compound is characterized by the presence of two fluorine atoms, one iodine atom, and a trimethylsilane group attached to a phenyl ring. It is commonly used as a reagent in organic synthesis due to its unique reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-3-iodophenyl)trimethylsilane typically involves the reaction of 2,6-difluoro-3-iodophenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2,6-Difluoro-3-iodophenol+Trimethylsilyl chloride→this compound+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions
(2,6-Difluoro-3-iodophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or organometallic reagents.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the phenyl ring.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide, potassium fluoride, and organolithium compounds. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include various substituted phenyltrimethylsilanes.
Oxidation: Products include quinones and other oxidized phenyl derivatives.
Reduction: Products include deiodinated phenyltrimethylsilanes and modified phenyl rings.
科学研究应用
(2,6-Difluoro-3-iodophenyl)trimethylsilane is widely used in scientific research for its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for labeling or structural studies.
Medicine: Utilized in the development of diagnostic agents and therapeutic compounds.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2,6-Difluoro-3-iodophenyl)trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group provides steric protection and enhances the stability of the compound, while the iodine atom serves as a reactive site for substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Similar Compounds
- (2,6-Difluorophenyl)trimethylsilane
- (3-Iodophenyl)trimethylsilane
- (2,6-Dichloro-3-iodophenyl)trimethylsilane
Uniqueness
(2,6-Difluoro-3-iodophenyl)trimethylsilane is unique due to the presence of both fluorine and iodine atoms on the phenyl ring, which imparts distinct reactivity and stability compared to similar compounds. The combination of these substituents allows for selective reactions and the formation of specific products that may not be achievable with other compounds.
属性
IUPAC Name |
(2,6-difluoro-3-iodophenyl)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2ISi/c1-13(2,3)9-6(10)4-5-7(12)8(9)11/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFFEWXGBVPPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1F)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2ISi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














